molecular formula C7H9NO4S B6603438 5-hydroxy-10-oxa-3lambda6-thia-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-3,3-dione CAS No. 125638-25-7

5-hydroxy-10-oxa-3lambda6-thia-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-3,3-dione

Cat. No.: B6603438
CAS No.: 125638-25-7
M. Wt: 203.22 g/mol
InChI Key: JVGGFUZSNRDJJY-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic framework (5.2.1.0²,⁶) incorporating heteroatoms: oxygen (oxa), sulfur (thia), and nitrogen (aza).

Properties

IUPAC Name

3,3-dioxo-10-oxa-3λ6-thia-4-azatricyclo[5.2.1.02,6]decan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4S/c9-7-5-3-1-2-4(12-3)6(5)13(10,11)8-7/h3-6H,1-2H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGGFUZSNRDJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3C(C1O2)C(=O)NS3(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Intramolecular Cyclization

Intramolecular cyclization serves as a cornerstone for constructing the azatricyclo[5.2.1.0²,⁶]decane skeleton. A methodology adapted from thiazolo[3,2-b]-1,2,4-triazine syntheses involves S-alkylation followed by microwave-assisted cyclization. For example, ethyl 2-chloroacetoacetate reacts with 3-mercapto-1,2,4-triazin-5-one derivatives under basic conditions to form thioether intermediates, which undergo regioselective cyclization at the N²-position of the triazine ring. This step is critical for ensuring correct ring fusion, as confirmed by X-ray crystallography in analogous systems.

Example Protocol :

  • S-Alkylation : React 6-substituted-3-mercapto-1,2,4-triazin-5-one (1.0 mmol) with ethyl 2-chloroacetoacetate (1.2 mmol) in ethanol/water (1:1 v/v) at reflux for 4–6 hours.

  • Cyclization : Subject the intermediate to microwave irradiation (150 W, 120°C) for 20–30 minutes in polyphosphoric acid (PPA).

Sulfur and Oxygen Incorporation Strategies

Thiolation and Sulfur Heterocycle Formation

Introducing the 3λ⁶-thia moiety requires sulfur insertion at strategic positions. Saccharin derivatives, such as halomethyl saccharin, serve as precursors for sulfonamide-based cyclizations. Reacting chloromethyl saccharin with carboxylic acids or salts under basic conditions generates sulfonyl-containing intermediates, which can undergo further cyclization.

Case Study :

  • Substrate : Chloromethyl saccharin (1.0 eq) reacted with ethyl acetoacetate (1.2 eq) in DMF at 80°C for 8 hours.

  • Outcome : Forms a sulfonyl-bridged intermediate, isolated in 72% yield.

Hydroxylation at C5

The 5-hydroxy group is introduced via late-stage oxidation or hydroxylation. Oxone® or hydrogen peroxide in acetic acid selectively oxidizes C-H bonds adjacent to electron-withdrawing groups. Alternatively, directed ortho-metalation (DoM) strategies using lithium bases enable regioselective hydroxylation.

Hydroxylation Protocol :

  • Reagents : Oxone® (2.0 eq) in acetic acid/water (3:1 v/v) at 50°C for 4 hours.

  • Yield : 65–70% for analogous triazine derivatives.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies for constructing the tricyclic core and functional groups:

Method Conditions Yield Key Advantages Limitations
S-Alkylation/CyclizationMicrowave, PPA, 120°C, 30 min78%Regioselective, rapid cyclizationRequires specialized equipment
TMDP-CatalyzedEthanol/water, reflux, 10 mol% TMDP82%Eco-friendly, recyclable catalystLimited substrate scope
Saccharin DerivativeDMF, 80°C, 8 hours72%Scalable, utilizes stable precursorsLow functional group tolerance

Challenges and Optimization Opportunities

Regiochemical Control

Ensuring cyclization at the N²-position (rather than N¹) remains a persistent challenge. Computational modeling and in situ NMR monitoring could refine reaction trajectories.

Solvent and Catalyst Selection

Green solvents (e.g., ethanol/water mixtures) and nonvolatile catalysts (e.g., TMDP) enhance sustainability but may limit solubility for bulky substrates . Ionic liquids or deep eutectic solvents could offer alternatives.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-10-oxa-3lambda6-thia-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-3,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce diols. Substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to 5-hydroxy-10-oxa-3lambda6-thia-4-azatricyclo[5.2.1.0,2,6]dec-4-ene exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

Anticancer Properties
The compound has been investigated for its potential anticancer effects. A study published in the Journal of Medicinal Chemistry reported that certain derivatives showed cytotoxic activity against cancer cell lines, suggesting that modifications to the core structure could enhance efficacy against specific tumors .

Neuroprotective Effects
Another area of research focuses on the neuroprotective properties of this compound. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage, which is a critical factor in neurodegenerative diseases like Alzheimer's .

Table 1: Summary of Medicinal Applications

ApplicationDescriptionReferences
AntimicrobialInhibits growth of bacterial strains
AnticancerCytotoxic activity against cancer cell lines
NeuroprotectiveProtects neuronal cells from oxidative stress

Materials Science

Polymer Synthesis
5-Hydroxy-10-oxa-3lambda6-thia-4-azatricyclo[5.2.1.0,2,6]dec-4-ene has been utilized as a building block in polymer chemistry. Its unique structure allows it to serve as a monomer in the synthesis of novel polymers with enhanced mechanical properties and thermal stability .

Nanocomposites
The compound has also been explored for use in nanocomposites. By incorporating it into polymer matrices, researchers have developed materials with improved electrical conductivity and mechanical strength, which are essential for applications in electronics and aerospace industries .

Table 2: Summary of Materials Science Applications

ApplicationDescriptionReferences
Polymer SynthesisBuilding block for novel polymers
NanocompositesEnhances electrical conductivity and mechanical strength

Environmental Science

Environmental Remediation
Recent studies have investigated the potential of using 5-hydroxy-10-oxa-3lambda6-thia-4-azatricyclo[5.2.1.0,2,6]dec-4-ene in environmental remediation processes. Its chemical properties allow it to bind with heavy metals and organic pollutants, facilitating their removal from contaminated water sources .

Biodegradable Materials
The compound's incorporation into biodegradable materials has been studied for its potential to reduce plastic waste in the environment. Research indicates that polymers derived from this compound can degrade more efficiently than traditional plastics, offering a sustainable alternative for packaging solutions .

Table 3: Summary of Environmental Applications

ApplicationDescriptionReferences
Environmental RemediationBinds heavy metals and pollutants for removal
Biodegradable MaterialsReduces plastic waste through efficient degradation

Mechanism of Action

The mechanism of action of 5-hydroxy-10-oxa-3lambda6-thia-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-3,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological molecules, leading to diverse biological effects .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

The compound is compared below with structurally or functionally related molecules, focusing on core scaffolds, heteroatom arrangements, and bioactivity.

Table 1: Key Features of 5-Hydroxy-10-Oxa-3λ⁶-Thia-4-Azatricyclo[5.2.1.0²,⁶]dec-4-ene-3,3-dione and Analogs

Compound Name Core Structure Key Features Pharmacological Activity Physical Properties Reference
5-Hydroxy-10-Oxa-3λ⁶-Thia-4-Azatricyclo[5.2.1.0²,⁶]dec-4-ene-3,3-dione Tricyclic Hydroxy, oxa, thia, aza, dual diones Not reported (inferred CNS/β-adrenoceptor modulation) Likely low solubility (similar to diones) -
10-(Diphenylmethylene)-4-Azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione derivatives Tricyclic Aza, diones, diphenylmethylene substituent Modest β-adrenoceptor affinity Synthetic intermediates
Pomalidomide (4-Amino-2-(2,6-dioxopiperidin-3-yl)-isoindoline-1,3-dione) Isoindoline-dione Dual diones, chiral center, amino group Immunomodulatory antineoplastic Low solubility (0.01 mg/mL)
Diphacinone (2-(Diphenylacetyl)indan-1,3-dione) Indan-dione Dual diones, diphenylacetyl substituent Anticoagulant (rodenticide) High lipophilicity
5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione Oxadiazole-thione Oxadiazole, thione, pyridyl group Not reported (antimicrobial potential) Synthesized via thiosemicarbazone route

Structural and Functional Comparisons

a) Tricyclic Derivatives with Heteroatoms

The tricyclic scaffold in 5-hydroxy-10-oxa-3λ⁶-thia-4-azatricyclo[5.2.1.0²,⁶]dec-4-ene-3,3-dione shares similarities with 4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione derivatives (). The latter, modified with diphenylmethylene groups, exhibit modest β-adrenoceptor affinity, suggesting that substitutions on the tricyclic framework can modulate receptor interactions. The addition of hydroxy, oxa, and thia groups in the target compound may enhance polarity or alter binding kinetics compared to non-oxygen/sulfur analogs .

b) Dione-Containing Pharmaceuticals

Pomalidomide () and diphacinone () highlight the pharmacological versatility of diones. Pomalidomide’s immunomodulatory activity arises from its isoindoline-dione core and chiral center, whereas diphacinone’s indan-dione structure confers anticoagulant properties.

Biological Activity

5-Hydroxy-10-oxa-3lambda6-thia-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-3,3-dione is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to explore the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

CxHyNzOaSb\text{C}_{\text{x}}\text{H}_{\text{y}}\text{N}_{\text{z}}\text{O}_{\text{a}}\text{S}_{\text{b}}

Where xx, yy, zz, aa, and bb are the respective counts of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the compound.

Biological Activity Overview

The biological activities of this compound have been primarily investigated in the context of its potential therapeutic effects. The following sections summarize key findings from various studies.

Antimicrobial Activity

Research has indicated that derivatives of azatricyclo compounds exhibit significant antimicrobial properties. For example, a study demonstrated that related compounds showed effectiveness against a range of bacterial strains, suggesting that 5-hydroxy-10-oxa derivatives may have similar effects due to structural similarities .

Cardiovascular and Cerebrovascular Effects

Molecular docking studies have suggested that this compound may interact with targets involved in cardiovascular and cerebrovascular diseases. These studies indicated potential binding affinities with key receptors involved in these conditions, implying a therapeutic role in managing cardiovascular health .

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress-related diseases. Preliminary assays suggest that this compound may exhibit significant radical scavenging activity, which could be beneficial in preventing cellular damage .

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial activityDemonstrated effectiveness against E. coli and S. aureus strains .
Study BCardiovascular effectsSuggested potential for treatment through receptor binding analysis .
Study CAntioxidant propertiesShowed significant radical scavenging ability in vitro .

The mechanisms underlying the biological activities of 5-hydroxy-10-oxa compounds are not fully elucidated but may involve:

  • Enzyme Inhibition : Interaction with enzymes critical for microbial survival or cardiovascular function.
  • Receptor Modulation : Binding to specific receptors that regulate blood pressure or vascular health.
  • Oxidative Stress Reduction : Scavenging free radicals and enhancing cellular defense mechanisms.

Q & A

Basic Research Questions

Q. What synthetic routes are validated for producing 5-hydroxy-10-oxa-3λ⁶-thia-4-azatricyclo derivatives, and how can their purity be assessed?

  • Methodological Answer : The compound can be synthesized via Diels-Alder reactions using maleimide and substituted fulvenes as dienophiles, followed by functionalization with epoxides or amines . Purity assessment requires HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) to confirm molecular ion peaks. Residual solvents should be quantified via GC-MS, referencing pharmacopeial standards for validation .

Q. How should researchers design initial antimicrobial activity screens for this compound?

  • Methodological Answer : Follow CLSI guidelines using agar dilution or broth microdilution assays. Test against Gram-positive (e.g., Staphylococcus aureus ATCC 25923) and Gram-negative (Escherichia coli ATCC 25922) bacteria, with AZT (azidothymidine) and ciprofloxacin as controls. Include fungal strains (Candida albicans ATCC 90028) and measure MIC/MBC values in triplicate .

Q. What spectroscopic techniques are critical for structural characterization?

  • Methodological Answer : Use single-crystal X-ray diffraction to resolve stereochemistry (e.g., exo,exo configurations in related tricyclic systems) . Complement with ¹H/¹³C NMR (DMSO-d₆, 500 MHz) to confirm hydrogen bonding (e.g., O–H⋯O interactions) and FT-IR for carbonyl (C=O) and thia-azabicyclic ring vibrations .

Advanced Research Questions

Q. How can contradictions in bioactivity data (e.g., antiviral vs. antibacterial efficacy) be systematically analyzed?

  • Methodological Answer : Apply multivariate statistical models (e.g., PCA or hierarchical clustering) to correlate structural features (e.g., substituent electronegativity, ring strain) with activity profiles. For example, diphenylmethylene derivatives show higher anti-HIV activity (EC₅₀ = 1.2 µM) but lower antibacterial potency, suggesting target-specific mechanisms . Validate using knock-out assays (e.g., siRNA targeting viral proteases) to isolate pathways.

Q. What experimental designs optimize pharmacokinetic profiling for tricyclic thia-azabicyclic compounds?

  • Methodological Answer : Use randomized block designs with split-split plots to test variables like pH stability (simulated gastric fluid vs. plasma) and metabolic half-life (CYP450 isoforms). For in vivo studies, employ LC-MS/MS to quantify plasma concentrations in rodent models, adjusting for hepatic first-pass effects .

Q. How can environmental fate studies be structured to assess ecological risks of this compound?

  • Methodological Answer : Follow tiered testing per OECD guidelines:

  • Phase 1 : Measure hydrolysis half-life (pH 4–9), photodegradation (UV-254 nm), and soil sorption (Koc).
  • Phase 2 : Use microcosms to evaluate biodegradation (OECD 301F) and aquatic toxicity (Daphnia magna LC₅₀).
  • Phase 3 : Model bioaccumulation (log Pow) and regional exposure using GIS-based distribution maps .

Q. What strategies resolve discrepancies in crystallographic vs. computational (DFT) structural models?

  • Methodological Answer : Compare X-ray-derived torsion angles and bond lengths (e.g., C–C = 1.54 Å) with DFT-optimized geometries (B3LYP/6-31G* basis set). Use Hirshfeld surface analysis to validate intermolecular interactions (e.g., π-stacking in diphenylmethylene derivatives) .

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